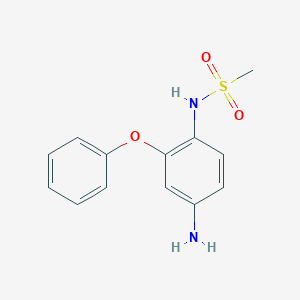

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLBGXWXHOCLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444130 | |

| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-60-7 | |

| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Introduction

This compound is a crucial chemical intermediate, recognized for its role in the development of advanced therapeutic agents. Notably, it serves as a key building block in the synthesis of anticancer drug conjugates, such as CA102N, where it is linked to hyaluronic acid to facilitate targeted drug delivery to tumors via CD44 receptor binding.[1] The presence of the amino group enhances the compound's solubility and pharmacokinetic profile compared to its nitro-substituted precursors, addressing limitations like poor bioavailability.[1]

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Primary Synthesis Pathway: Reduction of Nimesulide

The most widely documented and efficient method for synthesizing this compound is through the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as Nimesulide.[1] This single-step conversion targets the nitro group at the para-position, transforming it into an amino moiety while preserving the methanesulfonamide and phenoxy substituents.[1]

Several reducing agents can be employed for this transformation, with the tin metal and concentrated hydrochloric acid system being a prevalent choice.[1] Alternative methods include the use of iron(III) chloride and zinc (FeCl3/Zn) or hydrazine hydrate.[1][2]

Experimental Protocols

Method 1: Reduction using Tin and Hydrochloric Acid

This protocol details the synthesis of this compound from Nimesulide using a tin/HCl reduction system.[1]

Materials:

-

Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

-

Tin metal (granulated)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice water

-

Chloroform

-

Methanol

-

Basifying agent (e.g., concentrated ammonium hydroxide or sodium hydroxide solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of Nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL) is prepared.[1]

-

Heating: The reaction mixture is heated in a water bath to 90°C.[1]

-

Reaction Time: The mixture is maintained at 90°C for 3 hours with stirring.[1]

-

Workup: After the reaction is complete, the mixture is cooled and poured into ice water. This step precipitates the crude product.[1]

-

Isolation: The precipitate is collected by filtration.

-

Basification: The filtered solid is then suspended in water, and a base is added to neutralize the excess acid and liberate the free amine, yielding the crude product.[1]

-

Purification: The crude this compound is purified by recrystallization from a chloroform-methanol mixture to yield a light brown solid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the tin/HCl reduction of Nimesulide.

| Parameter | Value | Reference |

| Starting Material | Nimesulide | [1] |

| Reactant 1 | Tin metal | [1] |

| Reactant 2 | Concentrated HCl | [1] |

| Molar Ratio (Nimesulide:Tin) | Approx. 1 : 1.6 | [1] |

| Temperature | 90°C | [1] |

| Duration | 3 hours | [1] |

| Purification Method | Recrystallization (Chloroform-Methanol) | [1] |

| Physical Appearance | Light brown solid | [1] |

| Melting Point | 167-169°C | [3] |

Synthesis of Precursor: N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

A complete understanding of the synthesis of the target molecule includes the preparation of its precursor, Nimesulide. Several synthetic routes to Nimesulide have been documented:

-

Route 1: Nitration of 2-phenoxymethanesulfonanilide using nitric acid in acetic acid.[4]

-

Route 2: Condensation of 2-phenoxy-4-nitroaniline with methanesulfonyl chloride in the presence of pyridine.[4]

-

Route 3: An alternative approach starts from 3-nitrodiphenylether, which undergoes amination followed by mesylation to yield Nimesulide.[5]

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the reduction of Nimesulide to form this compound.

References

- 1. This compound | 51765-60-7 | Benchchem [benchchem.com]

- 2. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

- 3. This compound CAS#: 51765-60-7 [m.chemicalbook.com]

- 4. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]

- 5. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. As a key metabolite and derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, it serves as a crucial intermediate in the synthesis of various therapeutic agents.[1] Its structural features, including the amino and phenoxy groups, contribute to its distinct chemical and biological properties, making it a valuable scaffold for the design of selective cyclooxygenase-2 (COX-2) inhibitors and targeted anticancer therapies.[1] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological pathways associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 51765-60-7 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [2] |

| Molecular Weight | 278.33 g/mol | [1][2] |

| Melting Point | 167-169 °C or 198 °C | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | |

| Appearance | Light brown solid | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following table summarizes the available spectral data.

| Spectroscopy | Data | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 9.2 (s, 1H, NHSO₂), 7.4-6.8 (m, 8H, Ar-H), 4.5-5.0 (br s, 2H, NH₂), 3.0-3.2 (s, 3H, SO₂CH₃) | [1] |

| Infrared (IR) | 3412 cm⁻¹ (N-H stretch, amine), 1572, 1487 cm⁻¹ (C=C aromatic), 1215, 1154 cm⁻¹ (S=O symmetric/asymmetric) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in a laboratory setting.

Synthesis: Reduction of Nimesulide

This protocol describes the synthesis of this compound from its nitro precursor, nimesulide, using a tin and hydrochloric acid reduction method.[1]

Materials:

-

N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

-

Tin (Sn) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Sodium hydroxide (NaOH) or other suitable base

-

Chloroform

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a round-bottom flask, combine Nimesulide (e.g., 5 g, 16.2 mmol), tin metal (e.g., 3.13 g), and concentrated HCl (e.g., 20 mL).[1]

-

Heat the reaction mixture to 90°C using a water bath and maintain this temperature for 3 hours under reflux.[1]

-

After 3 hours, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the crude product.

-

Filter the crude product using a Buchner funnel.

-

Wash the precipitate with deionized water.

-

Basify the filtrate with a suitable base (e.g., NaOH solution) to precipitate any remaining product.

-

Filter the additional precipitate and combine it with the initial crude product.

-

Proceed with the purification of the crude this compound.

Purification: Recrystallization

This protocol outlines the purification of the crude product by recrystallization.[1][3][4][5]

Materials:

-

Crude this compound

-

Chloroform-methanol solvent mixture

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a chloroform-methanol solvent mixture to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound as a light brown solid.[1]

Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound using HPLC.[6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the same solvent.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution and record the chromatogram.

-

Purity is determined by the area percentage of the main peak corresponding to this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis.

Signaling Pathways

COX-2 Inhibition Pathway

The anti-inflammatory activity of this compound is primarily attributed to its selective inhibition of the COX-2 enzyme.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of the COX-2 signaling pathway.

Role in CD44-Targeted Cancer Therapy

This compound serves as a crucial intermediate in the development of anticancer drug conjugates that target the CD44 receptor.[1] CD44 is a cell-surface glycoprotein involved in cell proliferation, migration, and survival, and is often overexpressed in cancer stem cells.[8][9][10][11][12]

Caption: Role in CD44-targeted cancer therapy.

References

- 1. This compound | 51765-60-7 | Benchchem [benchchem.com]

- 2. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]

- 3. LabXchange [labxchange.org]

- 4. mt.com [mt.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 8. CD44 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The biology and role of CD44 in cancer progression: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CD44 Acts as a Signaling Platform Controlling Tumor Progression and Metastasis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. The role of CD44 in epithelial–mesenchymal transition and cancer development - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, has emerged as a compound of significant interest due to its selective inhibitory action on cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, also known as H-Nim. It details the compound's primary biological target, the associated signaling pathways, and its emerging role in targeted cancer therapy. This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the key molecular interactions and pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a sulfonamide-containing aromatic ether. Structurally derived from nimesulide through the reduction of a nitro group to an amino group, this modification has been explored for its potential to alter the compound's physicochemical properties and biological activity. The primary mechanism of action of this compound revolves around its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade and implicated in various pathologies, including cancer. This guide will delve into the specifics of this inhibitory action and explore its implications for therapeutic applications.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism through which this compound exerts its biological effects is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, COX-2 is upregulated at sites of inflammation. Therefore, selective COX-2 inhibitors are sought after for their potential to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data on COX Inhibition

The selective inhibitory activity of this compound against COX-2 has been quantified through in vitro assays. The following table summarizes the available data on its inhibitory potency.

| Compound | Target | IC50 (inhibition) | Reference |

| This compound | COX-2 | 70 nM - 70 µM | [1] |

| This compound | COX-1 | > 100 µM | [1] |

Table 1: In Vitro Inhibitory Potency of this compound against Cyclooxygenase Isoforms. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity. The significantly lower IC50 range for COX-2 compared to COX-1 demonstrates the compound's selectivity.

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound interrupts the prostaglandin synthesis pathway. This action leads to a reduction in the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2), thereby mitigating inflammatory responses.

Role in Cancer Therapy: A Targeted Approach

Beyond its anti-inflammatory properties, this compound has garnered attention for its potential application in oncology. COX-2 is often overexpressed in various types of tumors and is associated with tumor growth, angiogenesis, and metastasis. By inhibiting COX-2, this compound can potentially modulate the tumor microenvironment.

A significant development in this area is the use of this compound in anticancer drug conjugates. Specifically, it has been conjugated to hyaluronic acid, a ligand for the CD44 receptor, which is frequently overexpressed on the surface of cancer cells. This strategy aims to achieve targeted delivery of the therapeutic agent to tumor sites.

CD44-Targeted Drug Delivery

The conjugation of this compound to hyaluronic acid facilitates the targeting of cancer cells that overexpress the CD44 receptor. Upon binding to CD44, the conjugate is internalized by the cancer cell, leading to the intracellular release of the active drug. This targeted delivery mechanism enhances the therapeutic efficacy while potentially reducing systemic toxicity.

Experimental Protocols

The following section outlines a generalized protocol for an in vitro COX inhibition assay, which is a fundamental method for evaluating the inhibitory activity of compounds like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., a non-selective NSAID like indomethacin and a selective COX-2 inhibitor like celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor.

-

Compound Preparation: Prepare a series of dilutions of the test compound, positive controls, and a vehicle control (solvent only) in the assay buffer.

-

Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the diluted test compound, positive controls, or vehicle control to the respective wells. c. Add the prepared enzyme solution (either COX-1 or COX-2) to each well. d. Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. f. Incubate the plate at the specified temperature for a defined reaction time (e.g., 10 minutes).

-

Reaction Termination and PGE2 Quantification: a. Stop the reaction by adding a stopping agent (e.g., a solution of HCl). b. Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: a. Generate a standard curve for PGE2. b. Calculate the concentration of PGE2 in each sample well. c. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a selective COX-2 inhibitor with a well-defined primary mechanism of action. Its ability to preferentially target the inducible COX-2 enzyme over the constitutive COX-1 isoform positions it as a promising anti-inflammatory agent with a potentially favorable safety profile. Furthermore, its application in targeted drug delivery systems, particularly through conjugation with hyaluronic acid for CD44-positive cancers, highlights its potential in oncological therapeutics. Further research is warranted to fully elucidate the downstream signaling effects of this compound in cancer cells following targeted delivery and to explore its full therapeutic potential in various disease contexts. This guide provides a foundational understanding of its mechanism of action to aid researchers and drug development professionals in their ongoing investigations.

References

A Technical Guide to the Biological Activity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide and its Application in Targeted Cancer Therapy

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative closely related to the selective cyclooxygenase-2 (COX-2) inhibitor, nimesulide. The document elucidates its primary mechanism of action as a COX-2 inhibitor and its emerging role as a critical component of the targeted anticancer drug conjugate, CA102N. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound, also known as H-Nim, is a synthetic compound that has garnered significant interest due to its dual therapeutic potential. As a derivative of nimesulide, it exhibits anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. More recently, its utility has been expanded into the realm of oncology, where it serves as the cytotoxic payload in the novel drug conjugate CA102N. This conjugate leverages the overexpression of the CD44 receptor on tumor cells to achieve targeted drug delivery, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. This guide will delve into the core biological activities of this compound, presenting its pharmacological data, the experimental methodologies used for its evaluation, and its application in the development of next-generation cancer therapeutics.

Biological Activity: Selective COX-2 Inhibition

The primary biological activity of this compound is its ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancerous tissues, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and cell proliferation.[1][2] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic characteristic, as it reduces the risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Quantitative Data for COX-2 Inhibition

The inhibitory potency of this compound and its parent compound, nimesulide, against COX-1 and COX-2 has been evaluated in various in vitro assays. The data is typically presented as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the compound's preference for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay System | Reference |

| Nimesulide | 82 | 6.8 | 12 | Human peripheral monocytes | [3] |

| Nimesulide | >100 | 7.3 | >13.7 | Human whole blood assay | [4] |

| Nimesulide Derivative (N8) | >100 | 0.08 | >1250 | Purified enzyme assay | [5] |

| Nimesulide Derivative (N10) | >100 | 0.12 | >833 | Purified enzyme assay | [5] |

Experimental Protocol: In Vitro COX Inhibition Assay

The following is a representative protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound using a purified enzyme assay.

Objective: To determine the IC50 values of this compound for ovine COX-1 and human recombinant COX-2.

Materials:

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

DMSO (for dissolving the test compound)

-

Scintillation cocktail and counter or colorimetric/fluorometric detection system

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with assay buffer to obtain a range of concentrations.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by measuring the conversion of a labeled substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by this compound.

Caption: COX-2 signaling pathway and inhibition.

Application in Targeted Cancer Therapy: The CA102N Conjugate

This compound serves as the cytotoxic payload in the anticancer drug conjugate CA102N. CA102N is a conjugate of hyaluronic acid (HA) and H-Nim, designed to target tumors that overexpress the CD44 receptor, a primary receptor for HA. This targeted delivery strategy aims to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing its antitumor activity while minimizing systemic toxicity.

Quantitative Data for CA102N In Vivo Efficacy

The in vivo efficacy of CA102N has been evaluated in preclinical models, demonstrating its potential as a targeted anticancer agent.

| Parameter | Value | Animal Model | Reference |

| Tumor Growth Inhibition | 82.3% | HT-29 colorectal cancer xenograft | [6] |

| CA102N Half-life (t1/2) | 22 hours | HT-29 xenograft athymic nude mice | [7] |

| Tumor Accumulation | Slow elimination from tumor tissue | HT-29 xenograft athymic nude mice | [7] |

Experimental Protocol: In Vivo Xenograft Model for Efficacy Evaluation

The following is a representative protocol for evaluating the in vivo antitumor efficacy of a targeted drug conjugate like CA102N in a xenograft mouse model.

Objective: To assess the tumor growth inhibition by CA102N in a human colorectal cancer xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human colorectal cancer cell line (e.g., HT-29, which overexpresses CD44)

-

Cell culture medium and supplements

-

Matrigel (optional, for enhancing tumor take rate)

-

CA102N and vehicle control

-

Calipers for tumor measurement

-

Anesthetic agent

Procedure:

-

Cell Culture: Culture HT-29 cells under standard conditions.

-

Tumor Implantation: Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[8][9]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]

-

Treatment Administration: Administer CA102N (at various doses) and the vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The treatment schedule can vary (e.g., once or twice weekly).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Experimental Workflow: In Vivo Evaluation of a Targeted Drug Conjugate

The following diagram outlines a typical experimental workflow for the preclinical in vivo evaluation of a targeted anticancer drug conjugate like CA102N.

Caption: In vivo evaluation workflow for CA102N.

Experimental Protocol: In Vivo Biodistribution Study

A biodistribution study is crucial to understand the pharmacokinetic profile and tumor-targeting efficiency of a drug conjugate.

Objective: To determine the tissue distribution and tumor accumulation of a labeled version of CA102N over time.

Materials:

-

Radiolabeled or fluorescently labeled CA102N

-

Tumor-bearing mice (prepared as in the efficacy study)

-

Scintillation counter, gamma counter, or imaging system (for detection of the label)

-

Tissue homogenization equipment

-

LC-MS/MS system for quantification of the conjugate or its payload in tissues (optional)

Procedure:

-

Administration of Labeled Conjugate: Administer a single dose of the labeled CA102N to tumor-bearing mice via the intended clinical route (e.g., intravenous).[10]

-

Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.

-

Sample Collection: Collect blood, tumors, and major organs (e.g., liver, spleen, kidneys, heart, lungs).

-

Sample Processing:

-

For Radiolabeled Conjugates: Weigh the tissues and measure the radioactivity in each sample using a gamma or scintillation counter.[10]

-

For Fluorescently Labeled Conjugates: Homogenize the tissues and measure the fluorescence intensity using a plate reader or visualize the distribution using an in vivo imaging system.[11]

-

For LC-MS/MS Quantification: Homogenize the tissues, extract the analyte (conjugate or payload), and quantify its concentration using a validated LC-MS/MS method.[7][12][13]

-

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This data will reveal the biodistribution profile and the extent of tumor targeting.

Conclusion

This compound is a molecule of significant therapeutic interest, demonstrating a dual role as a selective COX-2 inhibitor and as the cytotoxic component of the targeted anticancer agent, CA102N. Its selective inhibition of COX-2 suggests its potential as an anti-inflammatory agent with a favorable safety profile. Furthermore, its incorporation into the HA-based conjugate CA102N represents a promising strategy for the targeted treatment of CD44-overexpressing cancers. The detailed experimental protocols and quantitative data presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile compound. Future research should focus on elucidating the precise COX inhibitory profile of this compound and optimizing the design and clinical application of CA102N and similar targeted drug conjugates.

References

- 1. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Biodistribution imaging of a paclitaxel-hyaluronan bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Self-assembled hyaluronic acid nanoparticles as a potential drug carrier for cancer therapy: synthesis, characterization, and in vivo biodistribution - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-Amino-2-phenoxyphenyl)methanesulfonamide (CAS Number: 51765-60-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative that has garnered interest in the scientific community for its biological activities and its role as a key chemical intermediate.[1] Structurally, it is characterized by a methanesulfonamide group attached to a phenyl ring, which is further substituted with an amino group and a phenoxy group. This compound is notably a metabolite of the non-steroidal anti-inflammatory drug (NSAID) nimesulide and is recognized for its selective inhibition of cyclooxygenase-2 (COX-2).[1][2] Its enhanced aqueous solubility compared to its nitro-analogues makes it a valuable scaffold in the development of targeted therapeutics, particularly in the realm of oncology.[1][2]

This technical guide provides a comprehensive overview of the properties, synthesis, and biological relevance of this compound, with a focus on experimental details and data presentation to support research and development endeavors.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. The data has been compiled from various sources to provide a concise reference.

| Property | Value | Source |

| CAS Number | 51765-60-7 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [3] |

| Molecular Weight | 278.33 g/mol | [1][3] |

| Melting Point | 167-169°C | [3] |

| Appearance | White to beige solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol (sonication may improve dissolution) | [3] |

| logP | ~1.2 (indicative of higher aqueous solubility compared to nitro analogues with logP ~2.5) | [1][2] |

| Storage Temperature | Refrigerator | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

| Spectroscopic Data | |

| Infrared (IR) Spectroscopy | |

| Absorption (cm⁻¹) | Assignment |

| 3412 | N-H stretch (amine) |

| 1572, 1487 | C=C aromatic |

| 1215, 1154 | S=O symmetric/asymmetric |

| ¹H NMR (200 MHz, DMSO-d₆) | |

| Chemical Shift (δ ppm) | Assignment |

| 6.8–7.4 | Aromatic protons |

| 4.5–5.0 | Amino group (broad) |

| 3.0–3.2 | Methanesulfonyl group (singlet) |

Note: The provided ¹H NMR data represents characteristic chemical shift ranges. Actual spectra may vary based on the solvent and instrument used.

Synthesis and Purification

The most commonly reported synthesis of this compound involves the reduction of its nitro precursor, nimesulide.[1]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Tin-Hydrochloric Acid Reduction

This protocol details the reduction of nimesulide to this compound.[1]

Materials:

-

Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

-

Tin metal (granulated)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice water

-

Sodium hydroxide (NaOH) solution (for basification)

-

Chloroform

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL).[1]

-

Heat the reaction mixture in a water bath at 90°C for 3 hours with constant stirring.[1]

-

After the reaction is complete, pour the mixture into ice water to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Basify the filtrate with a NaOH solution to precipitate any remaining product.

-

Filter the additional precipitate and combine with the initial crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Chloroform

-

Methanol

Procedure:

-

Dissolve the crude product in a minimal amount of hot chloroform.

-

Slowly add methanol to the hot solution until turbidity is observed.

-

Add a small amount of chloroform to redissolve the precipitate, resulting in a saturated solution.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold chloroform-methanol mixture, and dry under vacuum. The expected product is a light brown solid.[1]

Biological Activity and Mechanism of Action

Signaling Pathway of COX-2 Inhibition

Caption: Mechanism of action via COX-2 inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (General)

This protocol provides a general framework for assessing the COX-2 inhibitory activity of this compound using a colorimetric or fluorometric assay kit.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Detection probe (e.g., a colorimetric or fluorometric probe)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction according to the kit's instructions.

-

Add the detection probe and measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Applications in Research and Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex molecules, particularly for targeted cancer therapy.[1] The presence of a reactive primary amino group allows for its conjugation to targeting moieties, such as hyaluronic acid, to enhance drug delivery to cancer cells overexpressing specific receptors like CD44.[1]

Experimental Workflow for Derivative Synthesis and Evaluation

Caption: Workflow for developing derivatives for therapeutic applications.

Conclusion

This compound is a compound of significant interest due to its role as a COX-2 inhibitor and its utility as a versatile synthetic intermediate. Its favorable solubility profile and reactive amino group make it an attractive building block for the development of targeted therapies. This guide provides essential technical information to aid researchers and drug development professionals in their work with this compound. Further investigation into its specific biological activities and the development of novel derivatives holds promise for future therapeutic advancements.

References

- 1. This compound | 51765-60-7 | Benchchem [benchchem.com]

- 2. Nimesulide is a selective COX-2 inhibitory, atypical non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 51765-60-7 [m.chemicalbook.com]

- 4. Selective cyclooxygenase-2 inhibition by nimesulide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: From Discovery to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a sulfonamide derivative, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed experimental protocols related to its synthesis and biological evaluation. The document focuses on its primary mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor, presenting available quantitative data and exploring its downstream signaling effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel anti-inflammatory and potential anti-cancer therapeutics.

Introduction and Historical Context

This compound is intrinsically linked to the well-known non-steroidal anti-inflammatory drug (NSAID), Nimesulide. Nimesulide, chemically known as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a selective inhibitor of cyclooxygenase-2 (COX-2).[1] The discovery and development of this compound, often referred to as H-Nim, arose from the chemical modification of Nimesulide.

The primary route to obtaining this compound is through the reduction of the nitro group of Nimesulide. This conversion of the nitro to an amino group modifies the physicochemical properties of the molecule, such as its solubility, and has been explored for various therapeutic applications, including its use as a key intermediate in the synthesis of anticancer drug conjugates.[2] While a precise timeline for its initial discovery is not extensively documented, its existence is a direct consequence of the study and chemical manipulation of Nimesulide.

Synthesis and Characterization

The most common and well-documented method for the synthesis of this compound is the reduction of Nimesulide.

Experimental Protocol: Reduction of Nimesulide

A detailed protocol for the laboratory-scale synthesis is provided below.

Materials:

-

Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)

-

Tin (Sn) metal

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Chloroform

-

Methanol

Procedure:

-

In a suitable reaction vessel, a mixture of Nimesulide (e.g., 5 g, 16.2 mmol), tin metal (e.g., 3.13 g), and concentrated HCl (e.g., 20 mL) is prepared.

-

The reaction mixture is heated to 90°C using a water bath and maintained at this temperature for approximately 3 hours.

-

Upon completion of the reaction, the mixture is cooled and poured into ice water.

-

The resulting precipitate is collected by filtration.

-

The crude product is then basified to isolate the free amine.

-

Purification of the crude this compound is achieved through recrystallization from a chloroform-methanol mixture.

-

The final product is obtained as a light brown solid.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This activity is inherited from its parent compound, Nimesulide, which is a known selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

Quantitative Bioactivity Data

| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |

| Nimesulide | COX-2 | Varies by assay (µM range) | Preferential for COX-2 |

| This compound | COX-2 | Data not available | Data not available |

Note: The IC50 values for Nimesulide can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro COX Inhibition Assay

A general protocol for determining the COX-1 and COX-2 inhibitory activity of a test compound is outlined below. This protocol can be adapted to specifically evaluate this compound.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer

-

Prostaglandin E2 (PGE2) immunoassay kit

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The COX-1 or COX-2 enzyme is pre-incubated with each concentration of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

-

The concentration of PGE2 produced in each reaction is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Downstream Signaling Pathways

The inhibition of COX-2 by this compound directly impacts the prostaglandin synthesis pathway.

Diagram of the Prostaglandin Synthesis Pathway and Inhibition:

Caption: Inhibition of the COX-2 pathway by this compound.

By blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins like PGE2, the compound effectively mitigates the downstream inflammatory cascade.[3]

Potential Therapeutic Applications

Given its mechanism of action as a COX-2 inhibitor, this compound holds potential for therapeutic applications in conditions characterized by inflammation and pain. Furthermore, its structural modifications have led to its investigation in other areas.

Anti-inflammatory and Analgesic

As a derivative of a known NSAID, the primary potential application is in the treatment of inflammatory disorders and pain management. The selective inhibition of COX-2 is expected to provide anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Research

This compound has been utilized as a key intermediate in the development of targeted anticancer drug conjugates.[2] The amino group provides a reactive site for conjugation to targeting moieties, such as hyaluronic acid, which can direct the therapeutic agent to cancer cells overexpressing specific receptors like CD44.[2] This approach aims to enhance the therapeutic index of anticancer drugs by increasing their concentration at the tumor site and reducing systemic toxicity.

Conclusion and Future Directions

This compound is a molecule with a clear lineage from the established NSAID, Nimesulide. Its synthesis is straightforward, and its primary mechanism of action is well-understood to be the inhibition of COX-2. While it holds promise as an anti-inflammatory agent and has found utility as an intermediate in anticancer drug development, a significant gap in the publicly available data is the lack of specific quantitative bioactivity studies on the compound itself.

Future research should focus on:

-

Quantitative Bioactivity Profiling: Determining the precise IC50 values for both COX-1 and COX-2 to establish its potency and selectivity profile compared to Nimesulide and other COX-2 inhibitors.

-

In Vivo Efficacy and Safety: Conducting preclinical studies to evaluate its anti-inflammatory and analgesic efficacy in animal models, as well as comprehensive toxicological assessments.

-

Exploration of Novel Conjugates: Continuing to explore its use as a linker in the development of novel targeted therapies for cancer and other diseases.

A more complete understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential.

References

Structural and Conformational Analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of advanced therapeutic agents. This document collates available physicochemical data, outlines experimental and computational methodologies for its characterization, and presents a theoretical conformational landscape. Due to the limited publicly available experimental data for this specific molecule, this guide incorporates data from its nitro-precursor, Nimesulide, and other closely related analogs to provide a comprehensive overview for researchers in drug discovery and development.

Introduction

This compound (CAS: 51765-60-7), also known as H-Nim, is a sulfonamide derivative that serves as a crucial building block in the development of targeted drug conjugates.[1] Its structure, featuring a flexible phenoxy linkage and reactive amino and sulfonamide groups, is of significant interest for understanding its chemical reactivity and biological interactions. This guide explores its structural characteristics and conformational possibilities, which are critical for its application in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [2] |

| Molecular Weight | 278.33 g/mol | [2] |

| CAS Number | 51765-60-7 | [2] |

| Melting Point | 167-169 °C | [3] |

| Appearance | Solid | - |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the molecular structure. The expected chemical shifts provide a fingerprint of the molecule.[2]

-

¹H NMR: Aromatic protons are expected in the δ 6.8–7.4 ppm range, the amino group protons as a broad signal between δ 4.5–5.0 ppm, and the methanesulfonyl group as a singlet around δ 3.0–3.2 ppm.[2] The absence of signals in the δ 8.0–8.5 ppm region confirms the complete reduction of the nitro group from its precursor.[2]

-

¹³C NMR: The carbon spectrum would complement the proton data, with distinct signals for the aromatic carbons, the methyl carbon of the sulfonamide, and the carbons adjacent to the heteroatoms.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include N-H stretching for the amino and sulfonamide groups, S=O stretching for the sulfonyl group, and C-O-C stretching for the ether linkage.

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. While specific crystallographic data for this compound is not publicly available, analysis of its precursor, Nimesulide, reveals key structural features that are likely conserved.[4]

For analogous sulfonamide compounds, it has been noted that the crystal lattice can be stabilized by intermolecular hydrogen bonds, such as O–H⋯O and N–H⋯O interactions, particularly when co-crystallized with solvents like ethanol.[2] The dihedral angles between the aromatic rings and the sulfonamide plane are typically small, often less than 10°, indicating a relatively planar conformation in the solid state.[2]

Table 2: Representative Crystallographic Data for a Related Sulfonamide Analog (Data presented is for a representative sulfonamide and should be considered as a reference for expected values)

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.43 - 1.44 |

| S-N | 1.62 - 1.63 |

| S-C | 1.76 - 1.77 |

| Bond Angles (°) ** | |

| O-S-O | 118 - 120 |

| N-S-C | 106 - 109 |

| Torsion Angles (°) ** | |

| C-S-N-C | Variable |

Conformational Analysis

The presence of a flexible ether linkage allows this compound to adopt multiple conformations in solution. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interaction with biological targets.

Computational Modeling

Density Functional Theory (DFT) is a powerful computational method to explore the conformational landscape of molecules. For N-(aryl)methanesulfonamides, the B3LYP functional with the 6-311++G(d,p) basis set is a well-established method for calculating molecular conformations, NMR chemical shifts, and vibrational spectra.[2]

A conformational search would typically involve rotating the key dihedral angles, specifically around the C-O-C ether linkage and the C-N-S-C bonds of the sulfonamide group, to identify low-energy conformers. The relative energies of these conformers can then be calculated to determine the most stable structures.

Experimental and Computational Protocols

Synthesis

This compound is synthesized via the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide).[2]

A detailed experimental protocol for the synthesis of the nitro precursor can be found in the patent literature.[1] The subsequent reduction can be achieved using various reducing agents, such as iron filings in the presence of an acid or zinc powder.[2]

X-ray Crystallography Protocol

A general workflow for single-crystal X-ray diffraction is as follows:

NMR Spectroscopy Protocol

For structural confirmation, ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Assign the signals to the corresponding nuclei based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques (e.g., COSY, HSQC) can be employed for unambiguous assignments.

Computational Workflow

A typical workflow for conformational analysis using DFT is outlined below:

Biological Context: Interaction with Cyclooxygenase-2 (COX-2)

This compound is a derivative of Nimesulide, a known selective inhibitor of cyclooxygenase-2 (COX-2).[2][5] The COX-2 enzyme is a key player in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[6] The sulfonamide moiety is a critical pharmacophore for COX-2 inhibition.[7] It is believed to interact with a hydrophilic side-pocket in the COX-2 active site, forming hydrogen bonds with key amino acid residues such as His90 and Arg513.[6]

The structural and conformational flexibility of this compound is paramount for its ability to adopt the correct orientation within the COX-2 binding pocket to achieve effective inhibition.

Conclusion

This technical guide has provided a comprehensive overview of the structural and conformational analysis of this compound. While a complete experimental dataset for this specific molecule is not publicly available, by leveraging data from its precursor and other analogs, we have outlined its key structural features and the methodologies for its characterization. The provided workflows and diagrams serve as a valuable resource for researchers working on the synthesis, analysis, and application of this important chemical intermediate in drug discovery and development. Further experimental and computational studies are warranted to fully elucidate its conformational preferences and structure-activity relationships.

References

- 1. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]

- 2. This compound | 51765-60-7 | Benchchem [benchchem.com]

- 3. This compound CAS#: 51765-60-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides a detailed overview of the known solubility characteristics of N-(4-Amino-2-phenoxyphenyl)methanesulfonamide. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a standardized experimental protocol for determining solubility, and a logical workflow for solubility assessment.

Introduction

This compound (CAS No: 119811-39-3) is a sulfonamide derivative. It is a key intermediate in the synthesis of the antineoplastic agent Amsacrine. An understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its synthesis, purification, formulation, and further development. The amino group on the phenyl ring is noted to enhance its solubility in comparison to related compounds bearing a nitro group, such as Nimesulide[1].

Physicochemical and Solubility Data

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O₃S | [1] |

| Molecular Weight | 278.33 g/mol | [1] |

| Melting Point | 167-169°C | [2] |

| Storage Temperature | Refrigerator | [2] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Conditions | Source(s) |

| Chloroform | Slightly Soluble | - | [2] |

| Methanol | Slightly Soluble | Sonication may be required | [2] |

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium (thermodynamic) solubility of a compound like this compound, based on the widely accepted shake-flask method.[3][4]

3.1. Objective

To determine the maximum concentration of the test compound that can dissolve in a specific solvent at a controlled temperature and pH to reach equilibrium.

3.2. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, organic solvents)

-

Incubator shaker capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[4][5][6]

-

Vials with screw caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, centrifugation equipment)

-

A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[5]

3.3. Methodology

-

Preparation: Prepare the desired solvent systems, such as pharmacopoeial buffer solutions (e.g., pH 1.2, 4.5, and 6.8 for biopharmaceutical classification)[4].

-

Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved[3].

-

Equilibration: Seal the vials and place them in an incubator shaker. Agitate the samples at a constant temperature for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Periodic checks can determine when the concentration of the dissolved solid in the supernatant remains constant[5].

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtering the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE) to obtain a clear, particle-free solution[5].

-

Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method like HPLC[5].

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in units such as mg/mL or µg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of equilibrium solubility as described in the protocol above.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. This compound | 51765-60-7 | Benchchem [benchchem.com]

- 2. This compound CAS#: 51765-60-7 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. who.int [who.int]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide: A Technical Guide on the Nimesulide Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide, an amino derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, biological activities, and the experimental protocols used for its evaluation. The document details its role as a selective cyclooxygenase-2 (COX-2) inhibitor and explores its potential as an anticancer agent. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental setup.

Introduction

Nimesulide, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, is a well-established NSAID with a preferential inhibitory action against COX-2.[1][2] The selective inhibition of COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3] this compound is a primary metabolite and a key derivative of nimesulide, formed by the reduction of the nitro group to an amino group.[4] This structural modification has been shown to influence the compound's physicochemical properties and biological activities, including enhanced solubility and potential for further chemical modification.[5] This guide delves into the technical aspects of this compound, providing a valuable resource for researchers in drug discovery and development.

Synthesis and Purification

The primary route for the synthesis of this compound involves the reduction of its nitro precursor, nimesulide.[4]

Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

A common method for the reduction of the nitro group is the use of a metal catalyst in an acidic medium.

Materials:

-

N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

-

Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron(III) chloride (FeCl₃) and Zinc (Zn) powder

-

Ethanol (EtOH) or Acetic Acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure (using SnCl₂·2H₂O):

-

Dissolve N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide in ethanol in a round-bottom flask.

-

Add an excess of stannous chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid dropwise while stirring.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Purification of the crude product is typically achieved through recrystallization.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

If the solution is colored, activated charcoal can be added and the solution heated for a short period before hot filtration.

-

If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

-

Further cooling in an ice bath can maximize the yield of crystals.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Biological Activity

Anti-inflammatory Activity: COX-2 Inhibition

This compound retains the selective COX-2 inhibitory activity of its parent compound, nimesulide. This selectivity is attributed to the sulfonamide moiety, which can interact with the side pocket of the COX-2 active site.[3]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| This compound | >100 | 0.07 - 70 | Variable | [5] |

| Nimesulide | - | - | 7.3 | [6] |

| Celecoxib | - | - | 7.6 | [6] |

Note: Specific IC₅₀ values for this compound can vary depending on the assay conditions. The range provided reflects data from various sources on amino-derivatives of nimesulide.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using a variety of commercially available kits or by following established protocols. A common method involves measuring the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Reaction buffer

-

Enzyme Immunoassay (EIA) kit for PGE₂

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Prepare a series of dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.

-

Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a defined period to allow for prostaglandin production.

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Measure the concentration of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anticancer Activity

Recent studies have highlighted the potential of nimesulide and its derivatives, including this compound, as anticancer agents.[2] The mechanisms are thought to involve both COX-2 dependent and independent pathways, including the induction of apoptosis.

Table 2: In Vitro Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Nimesulide Derivative (N17) | HT-29 (Colon) | 9.24 | [7] |

| Nimesulide Derivative (N17) | MCF-7 (Breast) | 11.35 | [7] |

Note: Data for specific cytotoxicity of this compound is limited. The data presented is for a closely related sulfonamide derivative of nimesulide.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

-

Test compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathways

COX-2 Inhibition and Anti-inflammatory Signaling

The primary mechanism of anti-inflammatory action is the inhibition of COX-2, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

Caption: Inhibition of the COX-2 pathway by this compound.

Induction of Apoptosis in Cancer Cells

Nimesulide derivatives have been shown to induce apoptosis in cancer cells, a process that can be mediated by the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[7]

Caption: A potential intrinsic pathway for apoptosis induction by the compound.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Treated and untreated cancer cells

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.